Papain
Overview
Description
Papain is a proteolytic enzyme derived from the latex of the papaya fruit. It is a sulfhydryl protease that plays a significant role in various industrial and biochemical applications due to its ability to break down proteins into peptides and amino acids. The enzyme is composed of a single polypeptide chain containing 212 amino acid residues, which are folded into two domains with the active site situated in a groove between them .
Synthesis Analysis
Papain's synthesis in the context of research typically refers to its extraction and purification from papaya latex. However, studies have also explored the synthesis of compounds using papain as a biocatalyst. For instance, papain has been used to catalyze the Knoevenagel reactions, demonstrating its catalytic promiscuity and potential as a sustainable biocatalyst for organic synthesis . Additionally, papain has been shown to exhibit hydantoinase activity, which could be a breakthrough for amino acid synthesis in the chemical and pharmaceutical industries .
Molecular Structure Analysis
The molecular structure of papain has been extensively studied, with its crystal structure refined at 1.65 A resolution. The enzyme's structure reveals a high degree of order, particularly in the active site cleft, which is one of the most static parts of the molecule. The structure is stabilized by a network of water molecules, and the active site residues are well-defined, contributing to the enzyme's specificity and stability . Different crystal forms of papain have been identified, providing insights into the enzyme's binding sites and interactions with heavy atoms .
Chemical Reactions Analysis
Papain's chemical reactivity is primarily associated with its proteolytic activity, where it cleaves peptide bonds in proteins. It has been shown to catalyze various reactions in both aqueous and organic solvents, with its activity and specificity being influenced by the solvent's polarity and water content . Papain's ability to hydrolyze hydantoins to N-carbamoyl amino acids further exemplifies its versatility in chemical reactions .
Physical and Chemical Properties Analysis
Papain's physical and chemical properties have been studied to optimize its use in industrial processes. It is known for its high stability, which has been investigated through denaturation studies using guanidine-HCl and fluorescence emission spectroscopy . The enzyme's stability and unfolding behavior under acidic conditions have also been characterized, revealing the presence of a molten globule state and suggesting that the two domains of papain unfold independently and sequentially . The binding of inhibitors to papain has provided insights into the enzyme's substrate specificity and the interactions within the active site, which are crucial for designing selective inhibitors for related proteases .
Scientific Research Applications
Wound Healing and Anti-inflammatory Properties
Papain, an enzyme of vegetal origin, is extensively utilized for wound treatment due to its remarkable anti-inflammatory and healing properties. In scientific research, papain has shown promising results in accelerating the proliferation and organization of the epidermis, aiding in the modulation of the inflammatory process, and promoting the formation and maturation of granulation tissue during the healing process of contaminated wounds (Júnior & Ferreira, 2015).
Biotechnological and Industrial Applications
Papain has been a biotechnological success story, especially in the food industry, thanks to its proteolytic functions. Recent advances in recombinant papain expression systems, genetically engineered biocatalysts, and new purification and isolation strategies have significantly expanded the range of papain's applications. These advancements have not only improved classic applications like meat tenderization and protein hydrolysates but have also led to innovative applications in various industries, including food, animal feed, bioactive peptides production, water treatment, and brewing (Fernández‐Lucas, Castaneda & Hormigo, 2017).
Anti-Obesity and Anti-Inflammatory Effects
Papain has demonstrated potential anti-obesity effects by regulating levels of adipogenic factors involved in lipid metabolism and inflammation. This enzyme has been shown to reduce weight, liver lipid accumulation, and adipocyte size, and to lower serum total cholesterol and triglyceride levels in high-fat diet-induced obese mice and 3T3-L1 preadipocytes (Kang et al., 2021).
Safety and Cytotoxicity Evaluation
Despite its extensive use, there has been limited information on the toxic and mutagenic properties of papain. Studies have indicated that papain exhibits negative results for cytotoxicity and mutagenic potential, and has demonstrated antioxidant properties against induced oxidative stress, thereby ensuring its safety for various applications (da Silva et al., 2010).
Nanoparticle Formation and Biopharmaceutical Applications
Papain nanoparticles have been synthesized and crosslinked using ionizing radiation, presenting biopharmaceutical advantages and the development of bioactive nanocarriers. The effects of buffer molarity and irradiation conditions on papain nanoparticles formation have been thoroughly investigated, demonstrating the potential of papain in the pharmaceutical area as a drug carrier and debridement agent for wounds (Fazolin et al., 2020).
Future Directions
Papain has shown potential anti-obesity effects in high-fat diet-induced mice and 3T3-L1 preadipocytes by regulating levels of adipogenic factors involved in lipid metabolism and inflammation . It could be useful in the prevention and treatment of obesity. Furthermore, enzyme technologies, including papain, are widely used in the food industry due to their advantages of high efficiency, specificity, and safety .
properties
IUPAC Name |
2-(3-azaniumylpropanoylamino)-3-(1H-imidazol-5-yl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O3/c10-2-1-8(14)13-7(9(15)16)3-6-4-11-5-12-6/h4-5,7H,1-3,10H2,(H,11,12)(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOVPNPJLQNMDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)[O-])NC(=O)CC[NH3+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-azaniumylpropanoylamino)-3-(1H-imidazol-5-yl)propanoate | |
CAS RN |
108333-82-0, 9001-73-4 | |
Record name | β-Alanylhistidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108333-82-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Papain | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Papain | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.649 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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